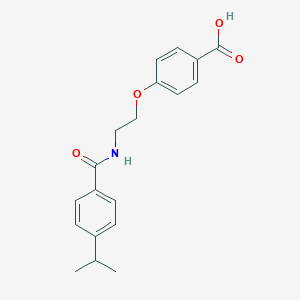

4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid

Cat. No. B037622

M. Wt: 327.4 g/mol

InChI Key: ODLDHXPJRGNTPC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05173294

Procedure details

ELISAs were performed in polyvinyl 96-well microtiter plates (Dynatech, Alexandria, Va.); 200-μl volumes were used for each step. Wells were coated with a cell envelope preparation (10 μg/ml) of nontypable H. influenzae strain 3524 prepared by the method of Johnston, "Immunobiology of Neisseria gonorrhoeae", American Society for Microbiology, 1978, 121-9. Plates were incubated at 37° C. for 1 hour followed by overnight incubation at 4° C. Wells were washed three times with PBS (phosphate buffered saline) plus 0.05% Tween 20® surfactant between each step. Unbound sites on the plastic were blocked with 3% bovine serum albumin in PBS for 2 hours at 37° C. Tissue culture supernatants (or dilutions of mouse ascites fluid in subsequent experiments) containing monoclonal antibody were incubated in the wells overnight at 4° C. Rabbit antibody to mouse IgG and IgM was then incubated for 2 hours at 37° C. followed by protein A-peroxidase for 2 hr at 37° C. Two hundred microliters of substrate was then added to each well. Substrate was prepared by dissolving 10 mg of o-phenyl-enediamine in 1 ml of methanol and adding this solution to 99 ml of citrate-phosphate buffer, pH 5.0, plus 0.1 ml of 3 % H2O2. After the substrate was incubated for 45 min in the dark at room temperature, the reaction was stopped with 50 233 μl of 4N H2SO4. The OD490 was measured. Each set of ELISAs was performed with a control in which NS-1 tissue culture supernatant or ascites fluid was used in place of the monoclonal antibody being tested. On the basis of the results of ELISA screening, selected clones were propagated by subsequent transfer to larger tissue culture wells. Large quantities of antibody were produced in tissue culture and by ip injection of 105 hybridoma cells into pristane-primed BALB/c mice. The resulting ascitic fluid was harvested in three to four weeks and tested for specificity.

Name

citrate phosphate

Quantity

99 mL

Type

reactant

Reaction Step Two

[Compound]

Name

50

Quantity

233 μL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(N)[CH:6]=[CH:5]C=CC=1N.[C:9]([O-])(=O)[CH2:10][C:11]([CH2:16][C:17]([O-])=O)([C:13]([O-])=O)O.P([O-])([O-])([O-])=O.OO.OS(O)(=O)=O.[CH3:34][CH:35]([C:37]1C=[CH:41][C:40]([C:43](NCCOC2C=CC(C(O)=O)=CC=2)=O)=[CH:39][CH:38]=1)[CH3:36].[CH3:58]O>>[CH3:58][CH:6]([CH2:5][CH2:9][CH2:10][CH:11]([CH2:16][CH2:17][CH2:43][CH:40]([CH2:39][CH2:38][CH2:37][CH:35]([CH3:36])[CH3:34])[CH3:41])[CH3:13])[CH3:1] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)N)N

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

citrate phosphate

|

|

Quantity

|

99 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].P(=O)([O-])([O-])[O-]

|

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Three

[Compound]

|

Name

|

50

|

|

Quantity

|

233 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Wells were coated with a cell envelope preparation (10 μg/ml) of nontypable H

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

influenzae strain 3524 prepared by the method of Johnston, "Immunobiology of Neisseria gonorrhoeae", American Society for Microbiology, 1978, 121-9

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 4° C

|

WASH

|

Type

|

WASH

|

|

Details

|

Wells were washed three times with PBS (phosphate buffered saline) plus 0.05% Tween 20® surfactant between each step

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were blocked with 3% bovine serum albumin in PBS for 2 hours at 37° C

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Tissue culture supernatants (or dilutions of mouse ascites fluid in subsequent experiments) containing monoclonal antibody

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were incubated in the wells overnight at 4° C

|

|

Duration

|

8 (± 8) h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Rabbit antibody to mouse IgG and IgM was then incubated for 2 hours at 37° C.

|

|

Duration

|

2 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by protein A-peroxidase for 2 hr at 37° C

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Two hundred microliters of substrate was then added to each well

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Substrate was prepared

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After the substrate was incubated for 45 min

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dark at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

On the basis of the results of ELISA screening

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CCCC(C)CCCC(C)CCCC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |